molecular formula C15H14N6O B2912373 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide CAS No. 380196-90-7

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

Cat. No. B2912373
CAS RN: 380196-90-7
M. Wt: 294.318
InChI Key: HCPZYZRNNCUOOT-UHFFFAOYSA-N
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Description

The compound “4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide” contains a benzohydrazide group and a phenyl-tetrazole group. Benzohydrazides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and are known for their use in pharmaceuticals and explosives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzohydrazide group attached to a phenyl-tetrazole group. The presence of multiple nitrogen atoms in the tetrazole ring could potentially contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for carboxylic acid groups in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the tetrazole ring could contribute to its acidity, while the benzohydrazide group could influence its solubility .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, such as the one in your compound, are of great interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Antibacterial Activity

Tetrazoles have shown a wide range of biological activities, including antibacterial properties . This makes them valuable in the development of new antibacterial agents.

Antifungal Activity

In addition to their antibacterial properties, tetrazoles also exhibit antifungal activities . This broadens their potential use in treating various types of infections.

Analgesic Activity

Compounds with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent, like the one in your compound, have been tested for in vivo analgesic efficacy . They showed central and peripheral analgesic properties .

Anti-inflammatory Activity

Tetrazoles also exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions involving inflammation.

Pharmaceutical Applications

The presence of tetrazole in your compound could potentially enhance its pharmaceutical applications. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Future Directions

The future research directions for this compound would likely depend on its observed biological activities. Given the known activities of benzohydrazides and tetrazoles, potential areas of interest could include the development of new antimicrobial or anticancer agents .

properties

IUPAC Name

4-[(5-phenyltetrazol-2-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZYZRNNCUOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

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